molecular formula C14H10ClN3OS B2984969 1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone CAS No. 690643-05-1

1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone

Cat. No. B2984969
CAS RN: 690643-05-1
M. Wt: 303.76
InChI Key: MGEVNJVFEUWDKZ-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone” is a complex organic molecule. It contains a triazolopyridine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The triazolopyridine ring system is isoelectronic with that of purines , which suggests that it might have similar chemical properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. As mentioned earlier, the synthesis of similar compounds often involves cycloaddition and condensation reactions .

Scientific Research Applications

Synthesis and Biological Exploration

  • Heterocyclic Compound Synthesis : The compound and its derivatives are crucial intermediates in synthesizing a wide variety of heterocyclic systems such as thiophene, oxazole, triazole, and pyridine. These systems are significant due to their biological and medicinal properties, with researchers continuously exploring new synthetic routes for their development (Salem et al., 2021).

  • Antimicrobial and Antifungal Agents : Synthesized derivatives have shown promise as antimicrobial and antifungal agents. For instance, new 1H-1,2,4-triazole derivatives containing a pyridine unit have been synthesized and screened for their antibacterial and plant growth regulatory activities, revealing some antifungal and plant growth regulatory activities among most compounds (Liu et al., 2007).

  • Anticancer and Antimicrobial Exploration : Novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine have been synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel by the National Cancer Institute (NCI, USA), with some compounds showing high potency. Additionally, these compounds have demonstrated in vitro antibacterial and antifungal activities, potentially aiding in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

  • Fungicidal Activity : The design and synthesis of 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have been explored for their fungicidal activities against several phytopathogens, with some compounds exhibiting moderate to high activities. This research offers insights into the development of new fungicides (Bai et al., 2020).

  • Antioxidant Properties : Some new derivatives have been prepared and screened for their antioxidant and antiradical activities, highlighting the potential of these compounds in developing treatments that may mitigate oxidative stress-related diseases (Bekircan et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many triazolopyridine compounds have been found to have pharmacological activity , but without more specific information, it’s difficult to predict the exact mechanism of action.

properties

IUPAC Name

1-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-11-6-4-10(5-7-11)12(19)9-20-14-17-16-13-3-1-2-8-18(13)14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEVNJVFEUWDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone

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